molecular formula C13H16ClFN2O B2931636 5'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid CAS No. 1402232-86-3

5'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid

Cat. No.: B2931636
CAS No.: 1402232-86-3
M. Wt: 270.73
InChI Key: OGZCCIAFALVXGB-UHFFFAOYSA-N
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Description

5’-Fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-2’-one hydrochloride is a synthetic organic compound known for its unique spirocyclic structure. This compound features a quinoline moiety fused with a piperidine ring, which is further substituted with a fluorine atom. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-2’-one hydrochloride typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Spirocyclization: The quinoline derivative is then subjected to spirocyclization with a piperidine derivative. This step often requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.

    Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the quinoline moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOMe in methanol or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of methoxy-substituted quinoline derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex spirocyclic compounds.
  • Employed in the development of novel fluorinated organic molecules.

Biology:

  • Investigated for its potential as a pharmacophore in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of specialty chemicals and advanced materials.
  • Applied in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5’-Fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-2’-one hydrochloride is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity through interactions like hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

    5’-Fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate: Similar spirocyclic structure but with a carboxylate group instead of a ketone.

    5-Fluoro-2,3-dihydro-1H-inden-1-ol: Contains a fluorine atom and a similar bicyclic structure but lacks the spirocyclic piperidine ring.

Uniqueness:

  • The presence of both a fluorine atom and a spirocyclic structure makes 5’-Fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-2’-one hydrochloride unique in terms of its chemical reactivity and potential biological activity.
  • The hydrochloride salt form enhances its solubility and stability, making it more versatile for various applications.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines

Properties

IUPAC Name

5-fluorospiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O.ClH/c14-10-2-1-3-11-9(10)8-13(12(17)16-11)4-6-15-7-5-13;/h1-3,15H,4-8H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZCCIAFALVXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=C(C=CC=C3F)NC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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